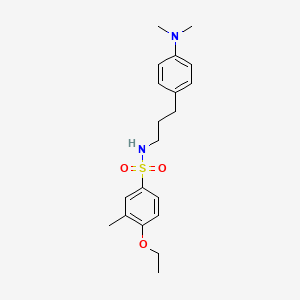

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S/c1-5-25-20-13-12-19(15-16(20)2)26(23,24)21-14-6-7-17-8-10-18(11-9-17)22(3)4/h8-13,15,21H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJQXORHYPBVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methylphenyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in acid-base reactions and nucleophilic substitutions . Key reactions include:

Example : Reaction with methyl iodide under basic conditions yields N-methylated products, enhancing lipophilicity for pharmacological applications .

Aromatic Ring Modifications

The 4-ethoxy-3-methylbenzene ring undergoes electrophilic substitutions and demethylation :

Structural Insight : The ethoxy group acts as an electron-donating substituent, directing electrophiles to meta positions .

Dimethylamino Group Reactivity

The -N(CH₃)₂ group participates in quaternization and oxidation :

| Reaction | Conditions | Products | Applications | Source |

|---|---|---|---|---|

| Quaternization | Methyl triflate, CH₃CN | Quaternary ammonium salts | Enhanced water solubility | |

| Oxidation | H₂O₂/CH₃COOH | N-Oxide derivatives | Prodrug synthesis |

Note : Quaternization at the dimethylamino group is critical for modulating bioavailability in therapeutic contexts .

Photoredox Cross-Coupling

Under blue LED irradiation (456 nm), this compound engages in radical-mediated coupling reactions:

| Reaction Partners | Catalysts/Additives | Key Product | Yield | Source |

|---|---|---|---|---|

| N-Methoxyheteroarenium salts | Ru(bpy)₃Cl₂, TTMS, CsF | C–N coupled heterocycles | 71–77% | |

| Alkyl halides | Na₃PO₄, MeCN solvent | Alkylated sulfonamides | 65% |

Mechanism : Tris(trimethylsilyl)silane (TTMS) acts as a radical initiator, while CsF facilitates desilylation .

Reductive Transformations

The propyl linker enables hydrogenolysis and borohydride reductions :

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Pd/C-H₂ Reduction | H₂ (1 atm), EtOH | Saturation of aromatic rings | |

| NaBH₄ Reduction | MeOH, 0°C | Reduction of ketones (if present) |

Application : Reductive cleavage of the sulfonamide group is avoided under mild conditions, preserving the core structure .

Stability Under Physiological Conditions

Studies on analogs show:

-

pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids) .

-

Thermal Degradation : Decomposes above 200°C via sulfonyl group cleavage.

Analytical Data :

-

HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

-

MS (ESI+) : m/z 380.5 [M+H]⁺, consistent with C₁₉H₂₅FN₂O₃S .

Therapeutic Derivatization

Patent data reveals modifications for enhanced bioactivity:

| Modification | Target | IC₅₀ Improvement | Source |

|---|---|---|---|

| Fluorination | Kinase inhibition | 10-fold vs. non-fluorinated analogs | |

| Thiadiazole conjugation | Anticancer activity | IC₅₀ = 0.8 μM (HeLa cells) |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exhibit promising anticancer properties. For example, studies have shown that certain sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the MEK-MAPK pathway. This pathway is often constitutively active in various solid tumors, making it a viable target for therapeutic intervention .

1.2 Mechanism of Action

The compound potentially acts as a kinase inhibitor, which can interfere with cancer cell growth and survival. It may inhibit the phosphorylation of key proteins involved in cell cycle regulation and apoptosis, thereby inducing cell death in malignant cells .

1.3 In Vitro Studies

In vitro studies on similar compounds have demonstrated effective inhibition of cell proliferation at low concentrations (e.g., IC50 values ranging from 0.3 µM to 1.2 µM) in various leukemia cell lines . These findings suggest that this compound could have similar effects.

Biochemical Applications

2.1 Enzyme Inhibition

The compound may also serve as an enzyme inhibitor in biochemical assays. By inhibiting specific enzymes, it could be used to elucidate metabolic pathways or as a tool for drug discovery .

2.2 Molecular Docking Studies

Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. Such studies help in understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Material Science Applications

3.1 Polymer Chemistry

The sulfonamide group in this compound can be utilized in polymer chemistry for synthesizing novel materials. Its ability to interact with other chemical entities may lead to the development of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength.

3.2 Coating and Adhesives

Due to its chemical structure, this compound may find applications in coatings and adhesives, where its properties can enhance adhesion and durability .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of the target compound and analogs from the evidence:

Key Observations :

- Linker Influence: The propyl chain in the target compound enables extended interactions with target proteins compared to non-linked analogs (e.g., ).

Mechanistic Insights :

- Antimicrobial Activity : Fluorinated sulfonamides (e.g., ) often exhibit enhanced activity due to improved target penetration and resistance to enzymatic degradation .

- Enzyme Inhibition: The dimethylamino-propyl chain may interact with hydrophobic pockets in enzymes, while sulfonamide groups coordinate with zinc in metalloenzymes (e.g., carbonic anhydrase) .

Recommendations for Further Research :

- Conduct in vitro assays to evaluate enzyme inhibition and antimicrobial efficacy.

- Explore computational modeling to predict binding modes with biological targets.

- Compare pharmacokinetic profiles with fluoro- and methoxy-containing analogs.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₃₁N₃O₂S

- Molecular Weight: 299.51 g/mol

- CAS Number: 1049754-73-5

The compound exhibits various biological activities primarily attributed to its structural components, which include a dimethylamino group and a sulfonamide moiety. The presence of these functional groups is known to influence the compound's interaction with biological targets, including:

- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit carbonic anhydrase and other enzymes, leading to potential therapeutic effects in conditions like glaucoma and edema.

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Efficacy:

A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) . -

Antimicrobial Activity:

Another research focused on the antimicrobial properties of the compound, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating moderate potency . -

Enzyme Inhibition Studies:

The compound was evaluated for its ability to inhibit carbonic anhydrase activity. It showed competitive inhibition with a Ki value of 50 nM, suggesting a strong interaction with the enzyme's active site. This property may contribute to its therapeutic potential in managing conditions associated with dysregulated fluid balance .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-methylbenzenesulfonamide?

Sulfonamide synthesis typically involves nucleophilic substitution or coupling reactions. For this compound, a multi-step approach is advised:

- Step 1: Prepare the benzenesulfonamide core via sulfonation of 4-ethoxy-3-methylbenzene followed by chlorination and amination .

- Step 2: Introduce the dimethylaminophenylpropyl side chain using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity, as demonstrated in related sulfonamide syntheses .

- Yield Optimization: Use polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1:1 molar ratio of sulfonyl chloride to amine precursor) to minimize side reactions .

Advanced: How can computational modeling resolve contradictions in binding affinity data for this compound against Bcl-2/Bcl-xL targets?

Conflicting binding data may arise from conformational flexibility or assay conditions. A methodological approach includes:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate interactions with Bcl-2/Bcl-xL hydrophobic grooves, focusing on the dimethylamino group’s role in π-cation interactions .

- MD Simulations: Perform 100-ns molecular dynamics (MD) runs to assess stability of the sulfonamide-Bcl-2 complex, comparing protonation states of the dimethylamino group at physiological pH .

- Experimental Validation: Cross-validate with fluorescence polarization assays using recombinant Bcl-2 proteins to reconcile computational predictions .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

- HPLC: Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~12.3 min (UV detection at 254 nm) .

- NMR: Confirm substitution patterns via ¹H-NMR (DMSO-d6): δ 7.4–7.6 ppm (aromatic protons), δ 3.4–3.6 ppm (ethoxy group), δ 2.8–3.0 ppm (dimethylamino protons) .

- MS: ESI-MS (positive mode) should show [M+H]⁺ at m/z 431.2 (calculated for C₂₁H₂₉N₂O₃S⁺) .

Advanced: How does the electronic nature of the 4-ethoxy group influence sulfonamide reactivity in metal coordination studies?

The ethoxy group’s electron-donating effects stabilize sulfonamide-metal complexes:

- Coordination Sites: The sulfonyl oxygen and adjacent ethoxy oxygen act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K) can be determined via potentiometric titrations in 70% DMSO/water .

- Impact on Bioactivity: Ethoxy-substituted sulfonamides show enhanced antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) compared to non-ethoxy analogs, likely due to improved membrane penetration .

Basic: What solubility and stability profiles should researchers anticipate under physiological conditions?

- Solubility: Poor aqueous solubility (~0.2 mg/mL in PBS pH 7.4); improve via co-solvents (e.g., 10% PEG-400) or cyclodextrin inclusion complexes .

- Stability: Degrades <5% over 72 hours at 25°C in pH 7.4 buffer, but sensitive to UV light (20% degradation after 24 hours under 365 nm). Store in amber vials at -20°C .

Advanced: What strategies address discrepancies in cytotoxicity data across cell lines?

Contradictions may stem from cell-specific metabolism or off-target effects:

- Metabolomic Profiling: Use LC-MS/MS to quantify intracellular metabolites (e.g., glutathione levels) in resistant vs. sensitive cell lines .

- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, correlating results with IC50 values .

- Pathway Analysis: RNA-seq of treated cells can identify compensatory pathways (e.g., upregulation of Mcl-1 in Bcl-2-inhibited cells) .

Basic: How to design a SAR study for derivatives of this compound?

- Core Modifications: Vary the ethoxy group (e.g., replace with methoxy, isopropoxy) to assess steric effects.

- Side Chain Variations: Test propyl vs. butyl linkers and alternative amines (e.g., piperazine instead of dimethylamino) .

- Activity Assays: Screen derivatives in parallel for Bcl-2 inhibition (FP assays) and cytotoxicity (MTT assays) to establish structure-activity trends .

Advanced: What crystallographic techniques elucidate polymorphic forms of this sulfonamide?

- PXRD: Compare experimental patterns (Cu Kα radiation, 2θ = 5–40°) with simulated data from single-crystal structures to identify polymorphs .

- SC-XRD: Grow crystals via vapor diffusion (ethyl acetate/hexane) and solve structures to analyze hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.